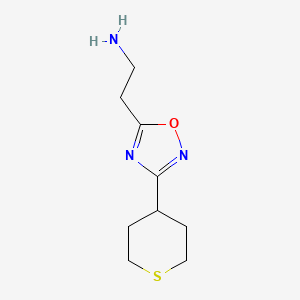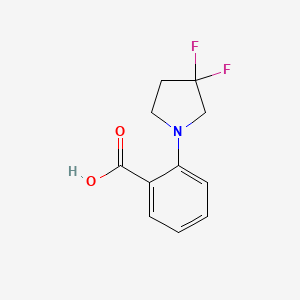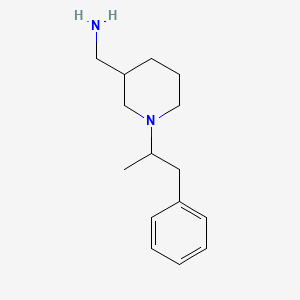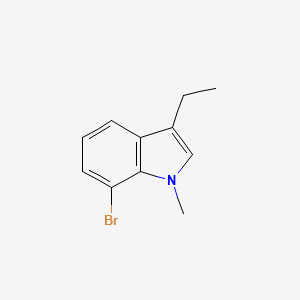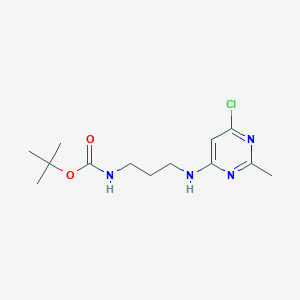
Tert-Butyl-(3-((6-Chlor-2-methylpyrimidin-4-yl)amino)propyl)carbamat
Übersicht
Beschreibung
“Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the tert-butyl group. One possible method could involve the reaction of tert-butyl carbamate with a suitable pyrimidine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, an amino group, a propyl group, and a tert-butyl group attached to a carbamate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of carbamates, pyrimidines, and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre tert-Butylgruppe kann als Schutzgruppe für Carbonsäuren und Alkohole fungieren und Stabilität gegenüber verschiedenen Nucleophilen und Reduktionsmitteln gewährleisten. Die einzigartige Struktur der Verbindung ermöglicht selektive Reaktionen in komplexen organischen Synthesen .
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung zur Entwicklung neuer Pharmazeutika eingesetzt werden. Ihr Pyrimidinring ist ein häufiges Motiv in Medikamenten, und das Vorhandensein einer Chlorgruppe könnte zur Erzeugung von Molekülen mit potenziellen antibakteriellen Eigenschaften genutzt werden .
Landwirtschaftliche Chemie
Die Stabilität der tert-Butylgruppe macht diese Verbindung zu einem Kandidaten für die Entwicklung von Pestiziden oder Herbiziden. Das Pyrimidinderivat könnte das Wachstum unerwünschter Pflanzen oder Schädlinge stören, ohne unter Umweltbedingungen zu zerfallen .
Materialwissenschaften
In den Materialwissenschaften könnte diese Verbindung verwendet werden, um Oberflächen zu modifizieren oder neue Polymere mit spezifischen Eigenschaften zu erzeugen. Ihre robuste Struktur könnte zu Materialien mit verbesserter Haltbarkeit oder chemischer Beständigkeit führen .
Biochemie
Die tert-Butylgruppe ist für ihre Beteiligung an biosynthetischen und biologischen Abbauwegen bekannt. Diese Verbindung könnte verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen, bei denen die tert-Butylgruppe als nicht-reaktiver Platzhalter fungiert, so dass Forscher die Mechanismen dieser biologischen Prozesse untersuchen können .
Analytische Chemie
Als Standard oder Reagenz könnte diese Verbindung in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren oder neue Nachweismethoden für Verbindungen zu entwickeln, die ähnliche funktionelle Gruppen enthalten .
Chemische Bildung
Aufgrund ihrer strukturellen Komplexität und des Vorhandenseins mehrerer funktioneller Gruppen ist diese Verbindung ideal für pädagogische Zwecke. Sie kann verwendet werden, um fortgeschrittene Konzepte der organischen Chemie zu lehren, wie z. B. Schutzgruppenstrategien und nucleophile Substitutionsreaktionen .
Umweltwissenschaften
Schließlich könnte in den Umweltwissenschaften die Stabilität und Reaktivität dieser Verbindung untersucht werden, um ihr Verhalten und ihren Abbau in natürlichen Ökosystemen zu verstehen, was für die Beurteilung der Umweltbelastung neuer Chemikalien von entscheidender Bedeutung ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIZLWQIBTNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



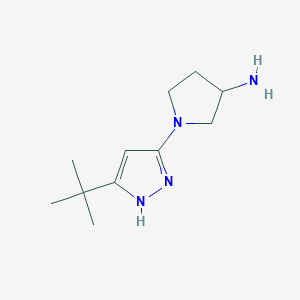



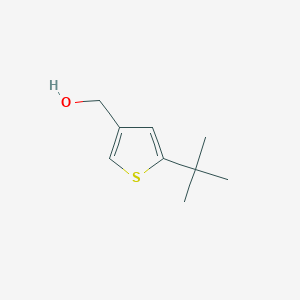
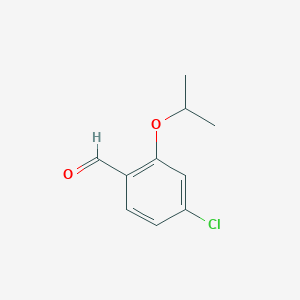
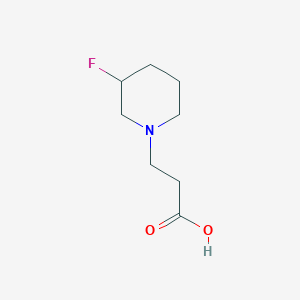
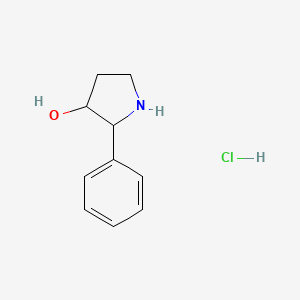
![6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475392.png)
